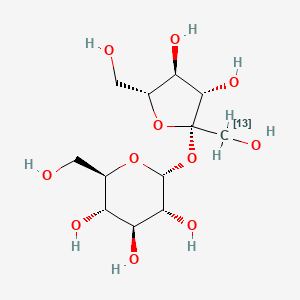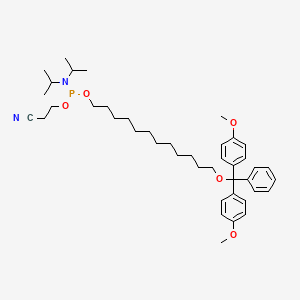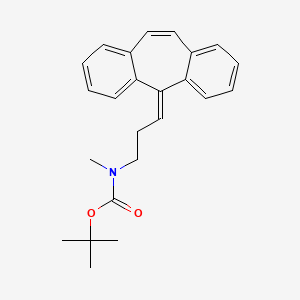![molecular formula C13H16O4 B584052 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester CAS No. 112805-58-0](/img/structure/B584052.png)
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is an organic compound with the molecular formula C13H16O4. It is characterized by the presence of an oxirane (epoxide) ring and a benzene ring, making it a versatile compound in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester typically involves the following steps:
Epoxidation: The starting material, a suitable allyl benzene derivative, undergoes epoxidation to introduce the oxirane ring. This can be achieved using peracids such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Esterification: The resulting epoxide is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the ester group or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: The major products are the corresponding ring-opened derivatives.
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester
- 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Ethyl Ester
- 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid
Uniqueness
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is unique due to its specific stereochemistry (2S configuration) and the presence of a methyl ester group. This configuration can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Propiedades
IUPAC Name |
methyl 3-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUIFGTTIEBLT-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC1=CC=C(C=C1)OC[C@@H]2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-[4-13C]sorbose](/img/structure/B583972.png)










![D-[1-13C]Tagatose](/img/structure/B583990.png)
